molecular formula C12H14BrN3O B10913441 1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B10913441
M. Wt: 296.16 g/mol
InChI Key: DUTPOULBAUKKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 4-bromophenoxy methyl group at the N1 position and methyl substituents at the 3- and 5-positions of the pyrazole ring. Its molecular formula is C₁₂H₁₄BrN₃O, with a molecular weight of 296.17 g/mol (calculated). This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-[(4-bromophenoxy)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTPOULBAUKKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC=C(C=C2)Br)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethanol. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazol-4-amine under suitable conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenoxy Group

The 4-bromophenoxy moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Reaction TypeConditionsProductsYield/OutcomeSource
Amination CuI, K3_3PO4_4, DMF, 110°C4-Aminophenoxy derivativeNot quantified
Hydrolysis NaOH (aq.), EtOH, reflux4-Hydroxyphenoxy derivativeRequires optimization

Mechanistic studies suggest that the electron-withdrawing bromine atom activates the aromatic ring for substitution. The reaction proceeds via a Meisenheimer complex intermediate in polar aprotic solvents.

Functionalization of the Pyrazole Ring

The pyrazole core participates in electrophilic substitution and cyclization reactions:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at position 2 of the pyrazole ring .

  • Halogenation : NBS or Cl2_2/FeCl3_3 facilitates bromination/chlorination at position 5.

Cyclocondensation

Reaction with dicarbonyl compounds (e.g., acetylacetone) forms fused pyrazolo[3,4-b]pyridine derivatives under acidic conditions :

Pyrazole-4-amine+acetylacetoneHOAc, 130°CPyrazolo[3,4-b]pyridine(90% yield)[6]\text{Pyrazole-4-amine} + \text{acetylacetone} \xrightarrow{\text{HOAc, 130°C}} \text{Pyrazolo[3,4-b]pyridine} \quad (90\% \text{ yield})[6]

Reactivity of the Primary Amine Group

The –NH2_2 group undergoes typical amine reactions:

ReactionReagentsProductApplicationsSource
Acylation Acetyl chloride, pyridineN-Acetyl derivativeBioactivity modulation
Schiff Base Formation Aromatic aldehydesImine derivativesAntimicrobial agents
Mitsunobu Reaction DIAD, PPh3_3, R-OHN-Alkylated derivativesDrug candidate synthesis

DFT studies confirm that the amino group’s electron density facilitates nucleophilic attacks, particularly in cross-coupling reactions .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables participation in Suzuki-Miyaura and Ullmann couplings:

Coupling TypeCatalyst SystemPartnerProductEfficiencySource
Suzuki-Miyaura Pd(PPh3_3)4_4, K2_2CO3_3Arylboronic acidsBiaryl ethers>75% (theoretical)
Ullmann CuI, 1,10-phenanthrolineAminesN-Aryl derivativesRequires optimization

Salt Formation and Acid-Base Reactions

The amine forms stable salts with mineral acids (e.g., HCl), enhancing solubility for pharmacological studies :

C12H14BrN3O+HClC12H15BrClN3O(Confirmed by 1H NMR)[4]\text{C}_{12}\text{H}_{14}\text{BrN}_3\text{O} + \text{HCl} \rightarrow \text{C}_{12}\text{H}_{15}\text{BrClN}_3\text{O} \quad (\text{Confirmed by } ^1\text{H NMR})[4]

Oxidation and Redox Behavior

  • Oxidation : MnO2_2 oxidizes the –NH2_2 group to a nitroso (–NO) derivative, though yields are moderate .

  • Reduction : H2_2/Pd-C reduces the bromine to hydrogen, yielding a dehalogenated analog.

Photochemical Degradation

Under UV light, the bromophenoxy group undergoes homolytic cleavage, generating aryl radicals that recombine to form dimeric byproducts. Stabilization requires storage in amber vials at –20°C .

Key Mechanistic Insights

  • Steric Effects : The 3,5-dimethyl groups on the pyrazole ring hinder electrophilic substitution at position 5, directing reactivity to position 2 .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency, while protic solvents favor amine functionalization .

This compound’s multifunctional design enables tailored modifications for drug discovery, agrochemicals, and materials science. Further studies should quantify reaction kinetics and explore catalytic asymmetric transformations.

Scientific Research Applications

Research indicates that 1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic applications in treating various diseases.
  • Receptor Binding : Its structural features may allow it to bind effectively to certain receptors, potentially modulating their activity.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
  • Antimicrobial and Anticancer Properties : The compound has shown promise in inhibiting the growth of certain cancer cell lines and exhibiting antimicrobial activity against various pathogens.

Applications in Medicinal Chemistry

  • Drug Development : The compound's unique structure positions it as a lead candidate for developing new pharmaceuticals aimed at treating cancer, infections, and inflammatory diseases.
  • Synthetic Intermediate : It serves as an important intermediate in the synthesis of other biologically active compounds due to its reactivity.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit specific kinases involved in cellular signaling pathways associated with cancer progression. This suggests a dual role in both therapeutic intervention and biochemical research.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromophenoxy group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

1-[(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • Molecular Formula : C₁₂H₁₄ClN₃
  • Molecular Weight : 235.71 g/mol
  • Key Differences: Replacing bromine with chlorine reduces molecular weight and alters lipophilicity (Cl is less electronegative than Br).
1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
  • Molecular Formula : C₁₂H₁₃ClFN₃
  • Molecular Weight : 253.71 g/mol
  • Key Differences : The addition of a fluorine atom enhances electronic effects and bioavailability. This compound (CAS 925663-04-3) is used in life science research, suggesting applications in receptor modulation .
1-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
  • Molecular Formula : C₁₄H₁₈ClN₃O
  • Molecular Weight : 279.77 g/mol

Aryl Group Modifications

1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
  • Molecular Formula : C₁₈H₁₉N₃O
  • Molecular Weight : 293.36 g/mol
  • Key Differences: Replacement of 4-bromophenoxy with biphenyloxy enlarges the aromatic system, increasing molecular weight and possibly improving π-π stacking interactions in protein binding .
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • Molecular Formula : C₁₁H₁₃FN₃
  • Molecular Weight : 206.24 g/mol
  • Key Differences : Fluorine substitution on the benzyl group (CAS 514800-78-3) enhances metabolic stability and electron-withdrawing effects, making it a candidate for CNS-targeted therapies .

Complex Derivatives and Salts

1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
  • Molecular Formula : C₁₂H₁₆BrClN₆ (as hydrochloride)
  • Molecular Weight : 334.65 g/mol
  • Key Differences : The hydrochloride salt form improves aqueous solubility, while the additional bromo and methyl groups on the pyrazole ring may enhance target affinity or stability .

Structural and Functional Impact of Modifications

Electronic Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability increase lipophilicity, favoring membrane penetration, while chlorine offers a balance between electronegativity and metabolic stability .
  • Fluorine Incorporation : Fluorine’s strong electronegativity enhances hydrogen bonding and reduces oxidative metabolism, critical for improving drug half-life .

Steric and Geometric Considerations

  • Biphenyl vs.
  • Dimethylphenoxy Groups: Increased steric bulk (e.g., ) may limit off-target interactions but reduce solubility.

Biological Activity

1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine, also known by its CAS number 1006457-23-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN3O, with a molecular weight of 296.15 g/mol. The presence of the bromophenoxy group is significant for its biological activity, potentially influencing interactions with biological targets.

PropertyValue
CAS Number1006457-23-3
Molecular FormulaC12H12BrN3O
Molecular Weight296.15 g/mol
IUPAC NameThis compound

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For example:

  • Breast Cancer : It has shown promising results against MDA-MB-231 cells, indicating potential as an anticancer agent.
  • Lung and Colorectal Cancer : In vitro studies have demonstrated inhibition of cell proliferation in these cancer types as well.

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell growth and survival, particularly those involving kinases such as BRAF(V600E) and EGFR .

Anti-inflammatory and Antibacterial Activity

In addition to its antitumor effects, the compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell culture models. Furthermore, antibacterial assays revealed activity against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Bromine Substitution : The presence of bromine in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Dimethyl Groups : The methyl groups at positions 3 and 5 on the pyrazole ring contribute to the overall stability and possibly the selectivity of the compound towards specific biological targets.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating various diseases:

  • Combination Therapy in Cancer : A study investigated the synergistic effects of this compound when combined with standard chemotherapy agents like doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines .
  • Antibacterial Efficacy : In a comparative study involving various pyrazole derivatives, this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Q. Why do similar pyrazole derivatives exhibit divergent σ₁ receptor binding affinities?

  • Steric and electronic effects of substituents (e.g., bromophenoxy vs. methoxyphenyl groups) alter receptor-ligand interactions. For example, bulkier tert-butyl groups reduce σ₁ binding compared to halogenated derivatives, as shown in competitive radioligand assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.